Ethyl 3,3-difluorocyclohexanecarboxylate
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Overview
Description
Ethyl 3,3-difluorocyclohexanecarboxylate is an organic compound characterized by its cyclic six-carbon structure with two fluorine atoms attached to a carbon atom at the third position. It has the molecular formula C9H14F2O2 and a molecular weight of 192.21 g/mol . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluorocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions typically include temperatures ranging from -78°C to room temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 3,3-difluorocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluorocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3,3-difluorocyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 3-fluorocyclohexanecarboxylate: Contains only one fluorine atom, resulting in different chemical and physical properties.
Ethyl 3,3-dichlorocyclohexanecarboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Ethyl cyclohexanecarboxylate: Lacks halogen atoms, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct electronic and steric effects, enhancing its utility in various applications .
Properties
IUPAC Name |
ethyl 3,3-difluorocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-8(12)7-4-3-5-9(10,11)6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDPRPORLBFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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